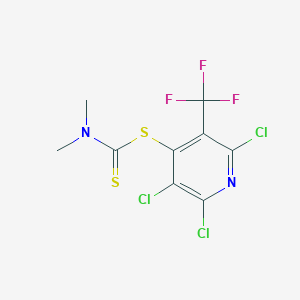![molecular formula C10H18N6O B11064512 {5-[2-(Morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide](/img/structure/B11064512.png)
{5-[2-(Morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-MORPHOLINOETHYL)-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL]CYANAMIDE is a complex organic compound that features a morpholine ring, a triazine ring, and a cyanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-MORPHOLINOETHYL)-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL]CYANAMIDE typically involves the reaction of morpholine with a triazine derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N-[5-(2-MORPHOLINOETHYL)-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL]CYANAMIDE may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-MORPHOLINOETHYL)-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL]CYANAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
N-[5-(2-MORPHOLINOETHYL)-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL]CYANAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-(2-MORPHOLINOETHYL)-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL]CYANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[5-(2-MORPHOLINOETHYL)-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL]CYANAMIDE include other triazine derivatives and morpholine-containing compounds. Examples include:
- N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide
- 1,3,5-Triazine derivatives with various substituents
Uniqueness
What sets N-[5-(2-MORPHOLINOETHYL)-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL]CYANAMIDE apart is its unique combination of a morpholine ring, a triazine ring, and a cyanamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H18N6O |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]cyanamide |
InChI |
InChI=1S/C10H18N6O/c11-7-12-10-13-8-16(9-14-10)2-1-15-3-5-17-6-4-15/h1-6,8-9H2,(H2,12,13,14) |
InChI Key |
WLUNUDKQTVHRPW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2CNC(=NC2)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11064434.png)
![ethyl {3,5-dimethyl-4-[(phenylacetyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B11064445.png)
![Methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate](/img/structure/B11064447.png)
![3-(4-chlorophenyl)-6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11064448.png)
![N-(1-adamantylsulfinyl)-N-[2-(4-fluorophenoxy)ethyl]adamantane-1-sulfinamide](/img/structure/B11064451.png)
![1-[(4'-Bromobiphenyl-4-yl)sulfonyl]indoline](/img/structure/B11064463.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]benzamide](/img/structure/B11064467.png)

![N-{2-[4-(piperidin-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B11064477.png)

![N-[4-(cyclohexylcarbamoyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11064484.png)
![2-[5-(2-fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone](/img/structure/B11064494.png)
![3-[5-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B11064495.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11064500.png)
